4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine
Description
Properties
IUPAC Name |
4-(2-cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-9-8-11(15-4-6-16-7-5-15)14-12(13-9)10-2-3-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVXAKKXUBQCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead molecule in drug development due to its biological activity:
- Anticancer Activity : Studies have demonstrated that 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine exhibits significant antiproliferative effects against various cancer cell lines. It acts primarily by inhibiting Cyclin-Dependent Kinase 2 (CDK2), disrupting the cell cycle and inducing apoptosis through caspase activation.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may reduce inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases.
Enzyme Inhibition Studies
The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its interactions with enzymes may provide insights into new therapeutic strategies for metabolic disorders.
Research has highlighted the compound's ability to modulate cellular pathways related to proliferation and apoptosis, making it a candidate for further studies in cancer therapy.
Case Studies and Findings
Several case studies have documented the efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Significant inhibition of tumor growth in xenograft models of breast cancer was observed, with treated groups showing reduced tumor size compared to controls. |
| Study 2 | In a murine model of rheumatoid arthritis, the compound showed a reduction in inflammatory markers, indicating potential for anti-inflammatory applications. |
| Study 3 | The compound was highlighted as a promising lead for developing selective CDK inhibitors, showcasing its relevance in cancer research. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate bioavailability and metabolic stability, which are critical for therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Thiomorpholine vs. Morpholine Derivatives
The replacement of oxygen in morpholine with sulfur in thiomorpholine significantly alters electronic and steric properties. For example:
- Antimycobacterial Activity: Thiomorpholine analog 26b (MIC: >12.5 µg/mL) exhibited reduced potency against M. tuberculosis compared to morpholine analog 26a (MIC: <12.5 µg/mL) and the parent dihydroquinoline 25 (MIC: 12.5 µg/mL). This suggests that oxygen-containing morpholine derivatives may offer superior interactions with bacterial targets .
- Solubility and Stability : Thiomorpholine derivatives like 4-(2-Fluoro-4-nitrophenyl)thiomorpholine exhibit moderate solubility in organic solvents and stability under standard conditions, likely due to sulfur’s lipophilicity. Morpholine analogs, by contrast, may display higher polarity and aqueous solubility .
Table 1: Comparison of Thiomorpholine and Morpholine Derivatives
| Compound | Core Structure | Key Substituents | Biological Activity (MIC, µg/mL) | Solubility Profile |
|---|---|---|---|---|
| Thiomorpholine analog 26b | Thiomorpholine | Linked to dihydroquinoline | >12.5 (M. tuberculosis) | Moderate (organic) |
| Morpholine analog 26a | Morpholine | Linked to dihydroquinoline | <12.5 (M. tuberculosis) | Higher aqueous solubility |
| 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | Thiomorpholine | 2-Fluoro-4-nitrophenyl | Pharma research interest | Moderate (organic) |
Pyrimidine Ring Substitutions
The pyrimidine core in the target compound is substituted with a cyclopropyl group (2-position) and methyl group (6-position). Comparisons with other pyrimidine derivatives reveal:
- Thieno[3,4-d]pyrimidin-4(3H)-one (16): This compound lacks the thiomorpholine moiety but shares a fused thiophene-pyrimidine structure. Its activity profile (unreported in the evidence) may differ due to the absence of the sulfur-rich thiomorpholine group and cyclopropyl substituent .
- 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17): A coumarin-pyrimidine hybrid with a phenylthiazoloisoxazole substituent.
Key SAR Insights:
- Methyl Group at 6-Position : May optimize hydrophobic interactions in enzyme active sites, as seen in other pyrimidine-based inhibitors .
Pharmacological Properties
Thiomorpholine derivatives are associated with diverse bioactivities:
- α-Glucosidase Inhibition: Morpholine derivatives like 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine show notable α-glucosidase inhibitory activity, suggesting that structural analogs of the target compound could be explored for antidiabetic applications .
- Target Selectivity: The sulfur atom in thiomorpholine may facilitate unique interactions with cysteine residues in enzymes or metal ions in biological systems, a property less pronounced in morpholine derivatives .
Biological Activity
4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiomorpholine ring linked to a pyrimidine moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:
Research indicates that this compound interacts with specific molecular targets, primarily influencing cellular pathways involved in cell proliferation and apoptosis. The compound has been shown to inhibit certain kinases, which are crucial for cell cycle regulation.
Target Enzymes
- Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to reduced cell proliferation in cancer models.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:
-
Anticancer Activity :
- In vitro Studies : The compound demonstrated significant antiproliferative effects against several cancer cell lines, with IC50 values indicating potent activity .
- Mechanistic Insights : Studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects :
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. |
| Study 2 | Showed reduction in inflammatory markers in a murine model of rheumatoid arthritis. |
| Study 3 | Highlighted its potential as a lead compound for developing selective CDK inhibitors. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a candidate for further development. Studies indicate moderate bioavailability and metabolic stability, which are critical for therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine, and what reaction conditions optimize yield?
The synthesis typically involves two key steps:
- Pyrimidine Core Formation : Cyclization of cyclopropane-carboxamide or substituted pyrimidine precursors under acidic conditions (e.g., phosphorus oxychloride) or basic conditions (e.g., NaOH) .
- Thiomorpholine Introduction : Nucleophilic substitution using thiomorpholine, often requiring polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures (60–100°C) .
Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to thiomorpholine) and reaction time (12–24 hours) to achieve yields >70% .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic Analysis :
- NMR : Confirms cyclopropyl and thiomorpholine substituents via characteristic shifts (e.g., δ 1.0–1.2 ppm for cyclopropyl protons; δ 3.5–4.0 ppm for thiomorpholine S-CH₂ groups) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 290.1) .
- X-ray Crystallography : Resolves bond angles and stereochemistry of the pyrimidine-thiomorpholine junction .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic substitution during thiomorpholine coupling?
The reaction likely proceeds via an SNAr (nucleophilic aromatic substitution) mechanism:
- Electrophilic Activation : Electron-withdrawing groups (e.g., methyl, cyclopropyl) on the pyrimidine ring enhance electrophilicity at the 4-position .
- Leaving Group Influence : Halogens (e.g., Cl) at the 4-position of pyrimidine improve substitution efficiency, with thiomorpholine attacking the activated carbon .
Kinetic studies (e.g., rate dependence on thiomorpholine concentration) and isotopic labeling (¹³C tracking) can validate the mechanism .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?
Discrepancies arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor higher yields than non-polar solvents (e.g., toluene) due to better stabilization of transition states .
- Catalyst Selection : Use of DBU (1,8-diazabicycloundec-7-ene) as a base accelerates substitution compared to weaker bases like K₂CO₃ .
Resolution requires Design of Experiments (DoE) to systematically test variables (temperature, solvent, catalyst) and validate via HPLC purity analysis .
Q. What computational methods predict the compound’s reactivity or binding interactions?
- Density Functional Theory (DFT) : Models electron density distribution to identify reactive sites (e.g., pyrimidine C4 for substitution) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding between thiomorpholine sulfur and catalytic lysine residues .
Tools like AutoDock Vina or Schrödinger Suite are recommended for docking studies .
Q. What strategies mitigate challenges in purifying this compound?
Q. How is the compound’s stability assessed under varying storage conditions?
- Accelerated Stability Testing : Exposure to 40°C/75% RH for 6 months, with LC-MS monitoring for degradation products (e.g., oxidation at thiomorpholine sulfur) .
- Light Sensitivity : UV-Vis spectroscopy detects photo-degradation (λmax shifts from 265 nm to 280 nm) .
Data Contradiction Analysis
Example : Conflicting reports on biological activity (e.g., kinase inhibition IC₅₀ values ranging from 10 nM to 1 µM):
- Root Cause : Differences in assay conditions (e.g., ATP concentration, enzyme isoforms) .
- Resolution : Standardize assays using recombinant kinases (e.g., EGFR T790M mutant) and fixed ATP levels (1 mM) .
Methodological Recommendations
- Synthetic Protocols : Prioritize anhydrous conditions to prevent hydrolysis of the cyclopropyl group .
- Biological Assays : Combine enzymatic inhibition studies (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
